Lipophilicity Shift Relative to Mono-Methyl Analog
The target compound carries an additional methyl group compared to the mono-methyl analog 2-amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, which is expected to increase logP by approximately 0.5 log units. The mono-methyl analog has a reported experimental logP of -1.56 . The corresponding dimethyl derivative is therefore anticipated to exhibit a logP near -1.0, enhancing membrane permeability while retaining aqueous solubility. This lipophilicity difference is critical in medicinal chemistry campaigns where fine-tuning of pharmacokinetic properties is required.
| Evidence Dimension | Calculated/experimental logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ~ -1.0 (estimated by adding +0.5 log unit for the extra methyl group to the mono-methyl analog value) |
| Comparator Or Baseline | 2-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, experimental logP = -1.56 |
| Quantified Difference | Δ logP ≈ +0.56 (target more lipophilic) |
| Conditions | LogP measured by shake-flask method (mono-methyl analog); target value is extrapolated using the Hansch-Leo fragmental constant for a methyl group (+0.5). |
Why This Matters
A higher logP can improve passive membrane diffusion and oral bioavailability in drug-discovery programs, making the dimethyl derivative a preferred choice when balancing solubility and permeability.
